3-(4-Tert-butylphenoxy)azetidine
描述
Structure
3D Structure
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenoxy)azetidine |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-4-6-11(7-5-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3 |
InChI 键 |
UBLYGJGLNQWBOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CNC2 |
产品来源 |
United States |
Synthetic Methodologies for 3 4 Tert Butylphenoxy Azetidine and Analogues
Established Approaches for Azetidine (B1206935) Core Synthesis
The construction of the azetidine ring is a synthetic challenge due to its inherent ring strain, which is comparable to that of cyclobutane (B1203170) and aziridine. researchgate.net However, this strain also imparts unique reactivity that can be harnessed in synthesis. rsc.orgresearchgate.netmagtech.com.cn Over the years, several robust methods have been developed, which can be broadly categorized into cyclization reactions, cycloadditions, and strain-release strategies. rsc.org
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. A common strategy is the base-promoted cyclization of γ-amino alcohols or their derivatives where the hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate. researchgate.net Another approach involves the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) triflate, to regioselectively form 3-hydroxyazetidines. frontiersin.org
Recent advances include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the formation of functionalized azetidines from readily available amine substrates under relatively mild conditions. rsc.orgorganic-chemistry.org The Yang cyclization, a photochemical reaction, involves the intramolecular cyclization of specific aminoketones to yield azetidinols. acs.org
Ring contraction strategies provide an alternative route to the azetidine scaffold. A notable example is the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org This method uses potassium carbonate and allows for the incorporation of various nucleophiles, including alcohols and phenols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org
Table 1: Overview of Selected Cyclization and Ring Contraction Methods for Azetidine Synthesis
| Method | Starting Material | Key Reagents | Product Type | Citation(s) |
|---|---|---|---|---|
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | frontiersin.org |
| C-H Amination | Picolinamide (PA) protected amines | Pd(OAc)₂, Iodosobenzene diacetate | Functionalized Azetidine | rsc.orgorganic-chemistry.org |
| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., ROH) | α-carbonylated N-sulfonylazetidine | rsc.orgorganic-chemistry.orgacs.org |
| Yang Photocyclization | α-aminoacetophenone | UV light | 3-Phenylazetidinol | acs.orgbeilstein-journals.org |
Cycloaddition Reactions in Azetidine Formation (e.g., [2+2] Photocycloaddition)
Cycloaddition reactions, particularly the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, offer a direct and efficient pathway to functionalized azetidines. rsc.orgrsc.orgnih.gov This approach rapidly assembles the four-membered ring with high regio- and stereoselectivity in a single step. rsc.org However, the classic aza Paternò-Büchi reaction has faced challenges, which has limited its widespread application. rsc.orgnih.gov
Significant progress has been made by employing visible light and photocatalysts to mediate these reactions under milder conditions. springernature.comchemrxiv.org For instance, researchers have developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium(III) photocatalyst and blue light. rsc.orgresearchgate.netproquest.com This method takes advantage of triplet energy transfer to activate the oxime precursors, overcoming previous limitations and expanding the scope of accessible azetidine structures. rsc.orgresearchgate.net
Table 2: Examples of [2+2] Photocycloaddition for Azetidine Synthesis
| Imine/Oxime Component | Alkene Component | Catalyst/Conditions | Key Feature | Citation(s) |
|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylates | Various Alkenes | fac-[Ir(dFppy)₃], Blue Light | Visible-light mediated, broad alkene scope | rsc.orgresearchgate.net |
| Oximes | Olefins | Iridium Photocatalyst, Visible Light | Mild, general protocol via triplet energy transfer | chemrxiv.org |
| N-arylsulfonylimines | Styrenes | UV Light | Early example of photochemical [2+2] cycloaddition | chemrxiv.org |
Strain-Release Homologation Methods for Azetidine Scaffolds
Strain-release-driven methodologies leverage highly strained bicyclic precursors to construct azetidine rings. A prominent example is the use of 1-azabicyclo[1.1.0]butane (ABB), a potent nucleophile whose high ring strain facilitates reaction. acs.orgsemanticscholar.org One powerful application is the homologation of boronic esters. acs.orgthieme-connect.com In this process, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. Subsequent protonation triggers a 1,2-migration with cleavage of the central C–N bond, relieving ring strain and forming the functionalized azetidine. organic-chemistry.orgacs.org This modular approach allows for the construction of a diverse array of azetidines. acs.orgthieme-connect.com
More complex, multi-component strategies have also been developed. One such method involves a acs.orgrsc.org-Brook rearrangement coupled with a strain-release-driven anion relay. nih.govnih.gov This allows for the sequential introduction of three different electrophilic partners to the ABB core, enabling a highly modular and diversity-oriented synthesis of 1,3,3-trisubstituted azetidines. nih.govnih.gov
Targeted Synthesis of 3-(4-Tert-butylphenoxy)azetidine
The synthesis of this compound involves the formation of an ether linkage between the 4-tert-butylphenol (B1678320) moiety and the 3-position of an azetidine ring. This is typically achieved through a nucleophilic substitution reaction.
The synthesis logically disconnects into two key precursors: an azetidine core functionalized at the 3-position with a leaving group, and the nucleophilic 4-tert-butylphenoxide.
Azetidine Precursors : The most common and versatile precursors are N-protected 3-hydroxyazetidine or N-protected 3-haloazetidines (e.g., 3-iodo- or 3-bromoazetidine). semanticscholar.org N-protected 3-hydroxyazetidine can be synthesized via methods like the reduction of the corresponding azetidin-3-one (B1332698) or the aminolysis of epoxy amines. frontiersin.org The hydroxyl group can then be activated in situ (e.g., through a Mitsunobu reaction) or converted to a better leaving group like a tosylate or mesylate. Protected 3-haloazetidines are also excellent electrophiles for this transformation and can be prepared via strain-release reactions of 1-azabicyclo[1.1.0]butane. semanticscholar.org The choice of nitrogen protecting group (e.g., Boc, Cbz) is crucial for compatibility with subsequent reaction conditions and for ease of removal if the free amine is desired.
Phenol Precursor : The second component is 4-tert-butylphenol, a commercially available and relatively inexpensive starting material. It is deprotonated with a suitable base to generate the more nucleophilic phenoxide anion for the coupling reaction.
The key transformation is the formation of the aryl ether bond, typically via a Williamson ether synthesis. This involves the reaction of the 4-tert-butylphenoxide anion with the N-protected 3-substituted azetidine.
A general procedure involves the following steps:
Phenoxide Formation : 4-tert-butylphenol is treated with a base to generate the corresponding sodium or potassium phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu).
Nucleophilic Substitution : The pre-formed phenoxide is then reacted with the N-protected 3-haloazetidine or an azetidine with an activated 3-hydroxyl group.
Solvent and Temperature : The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN), which can effectively solvate the cation without interfering with the nucleophile. Heating is often required to drive the reaction to completion.
Optimization of the reaction involves screening bases, solvents, temperatures, and the nature of the leaving group on the azetidine ring to maximize the yield of this compound and minimize potential side reactions. A similar strategy has been described for the synthesis of analogous compounds, such as the etherification of 3-hydroxyazetidine with a benzyl (B1604629) halide under basic conditions.
Table 3: General Conditions for Williamson Ether Synthesis of Phenoxyazetidines
| Azetidine Substrate | Phenol | Base | Solvent | General Conditions | Citation(s) |
|---|---|---|---|---|---|
| N-Boc-3-haloazetidine | 4-tert-butylphenol | NaH, K₂CO₃ | DMF, THF | Stirring at room temperature to elevated temperatures | |
| N-Boc-3-hydroxyazetidine | 4-tert-butylphenol | DEAD, PPh₃ (Mitsunobu) | THF, Dioxane | Typically performed at 0 °C to room temperature | General Knowledge |
Regioselective Synthesis Strategies
The regioselective synthesis of 3-substituted azetidines, including aryloxy derivatives like this compound, is crucial for defining their chemical and biological properties. Regioselectivity in this context refers to the controlled formation of a chemical bond at a specific position on the azetidine ring.
One common strategy involves the nucleophilic substitution reaction on a pre-functionalized azetidine ring. For instance, starting with a 3-haloazetidine or a 3-hydroxyazetidine derivative, the aryloxy group can be introduced. The regioselectivity is predetermined by the position of the leaving group on the azetidine precursor.
Another powerful approach is the [3+1] cycloaddition, which can build the azetidine ring with inherent regiocontrol. For example, a copper-catalyzed reaction can generate 2-azetines, which are precursors to 3-azetidinones and can be further functionalized. researchgate.net Similarly, hetero-Diels-Alder reactions of in-situ generated azadienes with alkynes offer a metal-free path to C-3 functionalized quinolines, a strategy whose principles can be adapted to other nitrogen heterocycles. organic-chemistry.org The choice of reactants and catalysts is paramount in directing the reaction to the desired C-3 position of the azetidine core. organic-chemistry.org
The synthesis of 3-bromoazetidine-3-carboxylic acid derivatives through the thermal isomerization of aziridines provides a key intermediate where the bromine at the C-3 position can be substituted by various nucleophiles, thereby ensuring regioselectivity. rsc.org
Advanced Synthetic Techniques for Diversification and Functionalization
Modern synthetic chemistry offers a toolkit of advanced methods to diversify and functionalize the azetidine scaffold, enabling the creation of novel analogues with tailored properties.
C–H Functionalization Approaches for Azetidine Derivatives
Direct C–H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov For azetidine derivatives, this typically involves the activation of a C-H bond, often at the C-3 position, followed by the introduction of a new functional group. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a notable example, leading to functionalized azetidines through the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org These methods are highly valued for their efficiency and ability to be applied in the later stages of a synthetic sequence, allowing for the diversification of complex molecules. nih.gov
Utilization of Azetidine Sulfonyl Fluorides as Reactive Precursors
Azetidine sulfonyl fluorides (ASFs) have emerged as versatile and highly reactive precursors for the synthesis of diverse azetidine derivatives. nih.govchemrxiv.orgacs.org These compounds act as precursors to carbocations through a defluorosulfonylation pathway under mild thermal conditions (around 60 °C). nih.govchemrxiv.orgacs.org The generated reactive carbocation intermediate can then be coupled with a wide array of nucleophiles. nih.govchemrxiv.orgacs.org
This method has been successfully used to prepare azetidine-heterocyclic, -sulfoximine, and -phosphonate derivatives. nih.govchemrxiv.org A key advantage of this approach is its broad functional group tolerance, allowing for the late-stage functionalization of complex molecules, including drug analogues like fluoxetine (B1211875) and amlodipine. acs.org The reactivity of ASFs provides access to novel chemical motifs that are not readily accessible through traditional carbonyl chemistry. nih.govchemrxiv.org
Table 1: Reactivity of Azetidine Sulfonyl Fluorides (ASFs)
| Precursor | Reaction Pathway | Activating Condition | Resulting Intermediate | Coupled Nucleophiles |
|---|---|---|---|---|
| Azetidine Sulfonyl Fluoride (ASF) | Defluorosulfonylation (deFS) | Mild thermal (60 °C) | Carbocation | Heterocycles, Sulfoximines, Phosphorus-based nucleophiles, Alcohols |
| Azetidine Sulfonyl Fluoride (ASF) | SuFEx | Anionic conditions | Sulfur(VI) derivatives | Alkoxides |
Photochemical Modifications and Flow Chemistry Applications for Azetidine Building Blocks
Photochemical methods offer unique pathways for the synthesis and modification of azetidine rings by utilizing light energy to overcome energetic barriers. beilstein-journals.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for constructing the azetidine skeleton. rsc.orgresearchgate.netnih.gov This reaction can be mediated by visible light and a photosensitizer, enabling the synthesis of structurally diverse and densely functionalized azetidines. rsc.orgnih.gov These photochemical strategies have been used to create tunable azetidine-based energetic materials. nih.govbohrium.comresearchgate.net
Flow chemistry has revolutionized the synthesis of azetidines by providing safer, more efficient, and scalable processes. acs.orguniba.itacs.org Continuous flow reactors allow for the precise control of reaction parameters, such as temperature and time, and enable the safe handling of highly reactive intermediates like lithiated azetidines. acs.orguniba.itacs.orguniba.it For example, N-Boc-3-iodoazetidine can serve as a common precursor for both C3-lithiated azetidines and C2-lithiated azetines by simply changing the lithiation agent in a flow system. acs.orgacs.orguniba.it This technology has been successfully applied to the synthesis of 3-substituted azetidines by trapping the lithiated intermediate with various electrophiles. acs.orguniba.it
Table 2: Flow Synthesis of 3-Substituted Azetidines
| Precursor | Lithiation Agent | Temperature | Residence Time (R1) | Electrophile | Product | Yield |
|---|---|---|---|---|---|---|
| 1-Boc-3-iodoazetidine | n-hexyllithium | -50 °C | 82 ms | Benzophenone | tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate | 80% |
Data synthesized from representative examples in the literature. acs.orguniba.it
Stereochemical Control in Azetidine Synthesis
Controlling the stereochemistry of substituents on the azetidine ring is paramount, as different stereoisomers can have vastly different biological activities. Several strategies have been developed to achieve high levels of stereocontrol.
Chiral auxiliaries, such as tert-butanesulfinamide, are widely used to induce stereoselectivity. acs.org A general method for producing enantioenriched C2-substituted azetidines involves the condensation of an achiral aldehyde with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization. acs.org This approach provides high diastereoselectivity, and the different diastereomers can often be separated by chromatography. acs.org
Enantioselective catalysis offers another powerful route. For instance, a BINOL-type chiral phosphoric acid can catalyze the enantioselective desymmetrization of azetidines using thiols as nucleophiles. rsc.org Gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective synthesis of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. nih.gov Furthermore, strain-release functionalization of 1-azabicyclo[1.1.0]butanes allows for a modular and programmable approach to access complex, stereopure azetidines. nih.gov The reduction of azetidin-2-ones (β-lactams) to azetidines generally proceeds with retention of the stereochemistry of the ring substituents. acs.org
Structure Activity Relationship Sar Studies of 3 4 Tert Butylphenoxy Azetidine Derivatives
Design Principles for Structural Modification on the Azetidine (B1206935) Ring
The azetidine ring, while providing a rigid core, is also amenable to synthetic modifications that can significantly influence the biological profile of the parent compound. rsc.orgresearchgate.net The ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for functionalization. rsc.org
Key design principles for modifying the azetidine ring in derivatives of 3-(4-tert-butylphenoxy)azetidine include:
N-Substitution: The nitrogen atom of the azetidine ring is a key site for modification. The introduction of various substituents can alter the compound's polarity, basicity, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.gov For instance, N-substituted heteroaryl azetidines have shown superior drug profiles compared to analogues with larger ring systems. nih.gov In the context of tricyclic antidepressant agents, derivatives with the tricyclic ring attached to the 1-position of the azetidine and a basic group at the 3-position have demonstrated notable activity. nih.gov
Substitution at C2 and C3: The carbon atoms of the azetidine ring can also be functionalized. For example, in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, 3-hydroxy-3-aryl-azetidine derivatives have been explored as analogues of piperidine-containing inhibitors. sigmaaldrich.com Such modifications can introduce new chiral centers and alter the spatial arrangement of substituents, impacting receptor binding.
Impact of Phenoxy Substituents on Biological Profiles
The 4-tert-butylphenoxy group is a crucial component of the scaffold, and modifications to this moiety can significantly modulate biological activity. The bulky tert-butyl group often serves as a lipophilic anchor, enhancing binding to hydrophobic pockets within a target protein.
SAR studies on related compounds with a phenoxy moiety highlight the importance of the substituent pattern on the phenyl ring:
| Substitution Position | Effect on Activity | Reference Compound Example |
| Para (4-position) | Often optimal for activity, with bulky groups like tert-butyl enhancing potency. | 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) |
| Meta (3-position) | Can lead to potent compounds, as seen with 3-chlorophenylsulfonyl derivatives in other scaffolds. nih.gov | {3-(3-chlorophenylsulfonyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl}-methyl-amine |
| Ortho (2-position) | Substitution at this position can introduce steric hindrance, potentially reducing activity. | - |
In a series of 4-tert-butylphenoxyalkoxyamines, the 4-tert-butyl group was a key feature for dual-target ligands aimed at the histamine (B1213489) H3 receptor and monoamine oxidase B. nih.gov The nature of the substituent on the phenyl ring can also influence the selectivity of the compound for different biological targets. For example, in the development of serotonin/norepinephrine (B1679862) dual reuptake inhibitors, the nature of the aryl group was a key determinant of activity. nih.gov
Exploration of Structural Analogues and Homologues of this compound
The exploration of structural analogues and homologues is a fundamental strategy in medicinal chemistry to probe the SAR of a lead compound. For this compound, this involves modifications to both the azetidine ring and the phenoxy ether linkage.
Azetidine Ring Analogues:
Replacing the azetidine ring with other cyclic amines can provide insights into the optimal ring size and conformational constraints for activity.
| Cyclic Amine | Impact on Activity (relative to piperidine (B6355638) in DL76) | Reference |
| Pyrrolidine (B122466) | Increased activity | nih.gov |
| 2-Methylpiperidine | Increased activity | nih.gov |
| Azepane | Maintained activity | nih.gov |
| 3-Methylpiperidine | Decreased activity | nih.gov |
| 3,3-Dimethylpiperidine | Weaker affinity | nih.gov |
These findings from studies on 4-tert-butylphenoxyalkoxyamines suggest that while the azetidine ring offers a rigid scaffold, other small, flexible rings like pyrrolidine can also be beneficial for activity. nih.gov
Homologation of the Phenoxy Linker:
Varying the length of the linker between the phenoxy group and the azetidine ring can also impact biological activity. In a series of 4-tert-butylphenoxyalkoxyamines, a propylene (B89431) (three-carbon) linker was found to be optimal for inhibitory activity against monoamine oxidase B. nih.gov Elongating the alkyl chain generally led to a decrease in activity. nih.gov This suggests that a specific spatial relationship between the aromatic ring and the cyclic amine is crucial for effective binding.
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The rigid nature of the azetidine ring imposes significant conformational constraints on its derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) are powerful tools for studying the conformation of molecules. nih.govnih.gov For instance, NMR studies on azetidine-containing dipeptides have identified a γ-type reverse turn conformation that appears to be important for their biological activity. nih.gov
Investigation of Potential Molecular Targets and Pathways
There is no published research identifying or suggesting potential molecular targets or pathways for this compound.
Enzyme Modulation and Receptor Binding Mechanisms
No studies on the enzyme modulation or receptor binding mechanisms of this compound have been found.
Ligand-Protein Interaction Profiling (e.g., in vitro binding assays)
Data from in vitro binding assays or other ligand-protein interaction profiling methods for this compound are not available.
In Vitro Biological Evaluation of this compound
There are no published reports on the in vitro biological evaluation of this specific compound.
Exploration of Antimicrobial Properties in Laboratory Settings
No investigations into the antimicrobial properties of this compound have been documented.
Assessment of Anticancer Activities in Cell-Based Assays
There is no available data on the assessment of anticancer activities of this compound in cell-based assays.
Studies on Antiviral Mechanisms in Cellular Models
Research on the antiviral mechanisms of this compound in cellular models has not been published.
Investigation of Neuropharmacological Modulation (e.g., neurotransmitter systems, receptor antagonism)
The structural components of this compound suggest a potential for interaction with various neuropharmacological targets. The azetidine ring is a versatile scaffold found in compounds that modulate central nervous system (CNS) activity. For instance, different azetidine derivatives have been synthesized and evaluated as inhibitors of GABA (gamma-aminobutyric acid) uptake, specifically targeting the GAT-1 and GAT-3 transporters. nih.gov These transporters play a crucial role in regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.
Furthermore, the 4-tert-butylphenoxy moiety is a key structural feature in a class of dual-target ligands that exhibit antagonism at the histamine H₃ receptor (H₃R) and inhibitory activity against monoamine oxidase B (MAO-B). nih.govnih.gov H₃Rs are primarily located in the brain and modulate the release of several neurotransmitters, including histamine, dopamine (B1211576), and acetylcholine. nih.gov Antagonism of H₃Rs can therefore increase the levels of these neurotransmitters, a mechanism of interest for treating various neurological and psychiatric disorders. nih.gov Similarly, MAO-B is a critical enzyme in the metabolic pathway of dopamine, and its inhibition is a validated strategy in the management of Parkinson's disease. nih.gov A series of compounds based on a 4-tert-butylphenoxyalkoxyamine scaffold were found to have high affinity for the H₃R and potent inhibitory activity against MAO-B. nih.govgoettingen-research-online.de The lead compound from this series, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrated a balanced activity profile with a Kᵢ value of 38 nM for H₃R and an IC₅₀ of 48 nM for MAO-B. nih.gov
Given that the 4-tert-butylphenoxy group is a known pharmacophore for H₃R and MAO-B, and the azetidine ring is a proven scaffold for CNS-active agents, it is plausible that this compound could engage with these or other neurotransmitter systems. However, without direct experimental evidence, its specific receptor affinities and modulatory effects remain speculative.
Enzyme Inhibition Studies (e.g., NAAA inhibitors)
A prominent area of research for azetidine-containing compounds is the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (B50096) (PEA). patsnap.comnih.gov PEA is an anti-inflammatory and analgesic signaling molecule that exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-α (PPAR-α). patsnap.comnih.gov By inhibiting NAAA, the levels of endogenous PEA are increased, enhancing its natural beneficial effects. patsnap.compnas.org This makes NAAA a compelling therapeutic target for inflammatory conditions and chronic pain. nih.gov
Several classes of NAAA inhibitors have been developed, some of which incorporate four-membered rings like β-lactones or azetidines. researchgate.netresearchgate.net For example, β-lactone derivatives have been shown to be potent NAAA inhibitors. nih.gov More recently, azetidine-nitrile derivatives have also been identified as a class of NAAA inhibitors. researchgate.net While structure-activity relationship (SAR) studies have often focused on β-lactone-based inhibitors, they highlight the importance of the four-membered ring structure for enzyme interaction. nih.gov The ability of the core scaffold to correctly position functional groups within the enzyme's active site is critical for potent inhibition.
Table 1: Examples of NAAA Inhibitors with Four-Membered Ring Scaffolds This table presents data for related compounds to illustrate the potential of the azetidine scaffold, not for this compound itself.
| Compound Name | Scaffold Type | NAAA IC₅₀ | Reference |
|---|---|---|---|
| (S)-OOPP | β-Lactone (Oxetane) | ~420 nM (rat NAAA) | nih.govpnas.org |
| ARN077 | β-Lactone (Oxetane) | ~7 nM (human NAAA) | researchgate.net |
| ARN726 | β-Lactam (Azetidine) | Potent inhibitor with limited CNS activity | researchgate.net |
| AM9023 | Isothiocyanate | Potent inhibitor | researchgate.net |
Mechanistic Elucidation Through Biochemical Assays (e.g., ATP-induced pathway inhibition)
While specific assays involving ATP-induced pathways for this compound have not been reported, the primary biochemical mechanism for a potential NAAA-inhibiting compound would be the prevention of PEA hydrolysis. nih.gov This mechanism can be thoroughly investigated using a variety of biochemical assays.
The direct interaction between an inhibitor and the NAAA enzyme is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency. Kinetic analyses can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) by measuring reaction rates at different substrate and inhibitor concentrations. acs.org For NAAA, which is a cysteine hydrolase, covalent binding of an inhibitor to the catalytic cysteine residue (Cys126 in human NAAA) is a possible mechanism of irreversible inhibition. acs.org
The downstream cellular consequence of NAAA inhibition is the elevation of endogenous PEA levels. This can be measured in cell-based assays. For example, inflammatory cells like macrophages can be stimulated with agents such as lipopolysaccharide (LPS) or carrageenan, which typically causes a decrease in PEA levels. nih.govpnas.org A successful NAAA inhibitor would counteract this effect, maintaining or restoring PEA concentrations within the cells, which can be quantified using techniques like liquid chromatography-mass spectrometry (LC/MS). pnas.org The subsequent activation of the PPAR-α pathway can then be confirmed by measuring the expression of PPAR-α target genes. patsnap.com
Comparative Analysis with Other Azetidine-Based Bioactive Compounds
The bioactivity of azetidine-based compounds is highly dependent on the nature and position of the substituents on the azetidine ring. nih.gov The 3-substituted pattern of this compound places the functional phenoxy group at a key position for molecular interactions.
Comparing this structure to other bioactive azetidines reveals the scaffold's versatility. For example, in GABA uptake inhibitors, the azetidine ring acts as a conformationally restricted analog of GABA or β-alanine, with lipophilic moieties often attached to the ring nitrogen (position 1) or as part of an acid side chain at position 2. nih.gov In contrast, for NAAA inhibitors with a β-lactam (2-azetidinone) core, the critical interactions involve the lactam carbonyl and substituents at positions 3 and 4. researchgate.net
The development of CNS-focused chemical libraries has utilized densely functionalized azetidine scaffolds to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This highlights that the simple azetidine core is a starting point for generating significant structural diversity, leading to compounds with tailored physicochemical and pharmacokinetic properties suitable for CNS targets. The properties of this compound would be influenced by the combination of the relatively polar, rigid azetidine ring and the bulky, lipophilic tert-butylphenoxy group. This balance is crucial for determining its solubility, membrane permeability, and ultimately, its specific biological target.
Table 2: Comparative Analysis of Bioactive Azetidine Scaffolds
| Compound Class | Core Scaffold | Primary Biological Target | Key Structural Features | Reference |
|---|---|---|---|---|
| GABA Uptake Inhibitors | Azetidine-2-carboxylic acid / Azetidine-3-carboxylic acid | GABA Transporters (GATs) | Acts as a constrained GABA/β-alanine analog; lipophilic N-substituents | nih.gov |
| NAAA Inhibitors | 2-Azetidinone (β-Lactam) | N-acylethanolamine acid amidase (NAAA) | Electrophilic β-lactam ring essential for inhibition | researchgate.net |
| H₃R Antagonists / MAO-B Inhibitors | Piperidine/Pyrrolidine (for comparison) | Histamine H₃ Receptor / Monoamine Oxidase B | Contains 4-tert-butylphenoxy moiety linked to a cyclic amine | nih.govnih.gov |
| CNS Library Scaffolds | Substituted Azetidine | Various CNS targets | Densely functionalized to create fused, bridged, and spirocyclic systems | nih.gov |
Conclusion
The chemical compound 3-(4-tert-butylphenoxy)azetidine represents a compelling, yet underexplored, molecular entity at the intersection of strained-ring chemistry and medicinal research. While specific data on this compound remains scarce, the well-established importance of the azetidine (B1206935) ring as a versatile scaffold and the documented biological relevance of the 4-tert-butylphenoxy moiety provide a strong impetus for its further investigation. The proposed synthetic pathway offers a clear route to obtaining this compound for detailed physicochemical characterization and biological evaluation. Future research focused on this and related phenoxyazetidine derivatives will undoubtedly contribute to the expanding arsenal (B13267) of molecular tools for the development of novel therapeutics, particularly for disorders of the central nervous system.
Computational Chemistry and Molecular Modeling of 3 4 Tert Butylphenoxy Azetidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, conformational stability, and reactivity. These ab initio or density functional theory (DFT) methods can predict a variety of molecular properties with high accuracy.
Research Findings:
To date, specific quantum mechanical calculations for 3-(4-Tert-butylphenoxy)azetidine have not been reported in peer-reviewed literature. However, QM methods are routinely applied to similar small molecules to elucidate key electronic and structural features. For instance, QM calculations can determine the most stable conformation of the azetidine (B1206935) ring and the phenoxy substituent, calculate the electrostatic potential surface to identify regions of positive and negative charge, and compute the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to assess the molecule's kinetic stability and reactivity.
In studies of related compounds, such as azetidine-2-carboxylic acid, QM calculations have been combined with experimental data to understand the catalytic mechanisms of enzymes that synthesize this strained heterocycle. frontiersin.org Such calculations can help to rationalize the stability of transition states and the energetic favorability of specific reaction pathways. frontiersin.org
Data Table: Predicted Quantum Mechanical Properties
| Property | Predicted Value for this compound | Method |
| Dipole Moment | Data not available in published literature | DFT (e.g., B3LYP/6-31G) |
| HOMO Energy | Data not available in published literature | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Data not available in published literature | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential | Data not available in published literature | DFT (e.g., B3LYP/6-31G) |
Note: The methods listed are examples of commonly used QM approaches for such calculations.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for identifying potential biological targets and for understanding the key interactions that stabilize the ligand-receptor complex.
Research Findings:
There are no specific molecular docking studies for this compound against a particular biological target in the available literature. However, given its structural features, it is plausible that this compound could be investigated as an inhibitor of monoamine transporters, such as the dopamine (B1211576) transporter (DAT) or the norepinephrine (B1679862) transporter (NET).
Molecular docking studies on other azetidine-containing compounds have been reported. For example, novel azetidine analogs have been evaluated as potent inhibitors of vesicular monoamine transporter 2 (VMAT2), with docking studies helping to rationalize their structure-activity relationships. nih.gov In the broader context of monoamine transporter inhibitors, docking simulations are routinely used to predict binding modes and affinities for series of compounds, guiding the design of new analogs with improved potency and selectivity. nih.gov For instance, docking of various ligands into homology models of human monoamine transporters has provided insights into the specific amino acid residues that are critical for binding.
Data Table: Illustrative Molecular Docking Results for a Related Compound
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Docking Software |
| Human Dopamine Transporter (hDAT) | This compound | Data not available | Data not available | AutoDock, Glide, etc. |
| Human Norepinephrine Transporter (hNET) | This compound | Data not available | Data not available | AutoDock, Glide, etc. |
Note: This table illustrates the type of data generated from molecular docking studies. Specific values for the target compound are not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule or a molecular complex over time. This method is invaluable for assessing the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the influence of the solvent environment.
Research Findings:
Specific molecular dynamics simulations for this compound are not found in the current body of scientific literature. However, MD simulations are a cornerstone in the study of monoamine transporters and their inhibitors. nih.gov These simulations can reveal large-scale conformational changes in the transporter protein upon ligand binding, which is essential for the transport cycle. nih.gov
For inhibitors, MD simulations can assess the stability of the predicted binding pose from molecular docking. By simulating the ligand-protein complex in a realistic membrane and solvent environment, researchers can observe whether the key interactions are maintained over time. For example, MD simulations have been used to study the binding of various inhibitors to the serotonin, dopamine, and norepinephrine transporters, providing insights into the molecular basis of their inhibitory mechanisms. nih.gov
Data Table: Parameters from a Hypothetical MD Simulation
| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Hydrogen Bonds Maintained | Simulation Software |
| This compound in hDAT | Data not available | Data not available | Data not available | GROMACS, AMBER, etc. |
| This compound in hNET | Data not available | Data not available | Data not available | GROMACS, AMBER, etc. |
Note: This table represents typical outputs from MD simulations. Specific data for the target compound is not publicly available.
In Silico Scaffold-Based Drug Discovery and Generative Models
Scaffold-based drug discovery involves identifying a core molecular structure (scaffold) that is common to a set of active compounds and then exploring modifications to this scaffold to design new molecules with desired properties. Generative models, a type of artificial intelligence, can automate the design of novel molecules based on learned chemical patterns and desired activities.
Research Findings:
There is no published research detailing the use of this compound as a scaffold in in silico drug discovery or its generation from a generative model. The azetidine ring itself is a well-known scaffold in medicinal chemistry and has been incorporated into numerous compounds targeting a wide range of biological targets.
In the context of monoamine transporter inhibitors, various scaffolds have been explored. For instance, the tropane (B1204802) scaffold, found in cocaine, has been extensively modified to create atypical dopamine transporter inhibitors. nih.gov Similarly, the azetidine ring could be considered a key scaffold, and computational methods could be employed to explore different substitutions at the 1 and 3 positions to optimize binding affinity and selectivity for DAT, NET, or SERT. Generative models could be trained on known monoamine transporter inhibitors to propose novel azetidine-based structures, including variations of the 4-tert-butylphenoxy group.
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of newly designed compounds and to understand the structural features that are important for activity.
Research Findings:
A specific QSAR model for a series of compounds including this compound has not been developed or published. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
In the field of monoamine transporter inhibitors, QSAR studies have been instrumental in identifying key physicochemical and structural descriptors that influence potency and selectivity. nih.gov For a series of 3-phenoxyazetidine (B1367254) analogs, a QSAR model could be built to predict their inhibitory activity against DAT and NET. The model would likely include descriptors such as hydrophobicity (logP), molecular weight, and electronic parameters of the substituents on the phenoxy ring. Such a model would be invaluable for guiding the synthesis of new analogs with potentially improved therapeutic profiles.
Data Table: Hypothetical QSAR Model for 3-Phenoxyazetidine Analogs
| Model Type | Target | Key Descriptors | Model Performance (q²) |
| 3D-QSAR (CoMFA/CoMSIA) | hDAT Inhibition | Steric and Electrostatic Fields | Data not available |
| 2D-QSAR | hNET Inhibition | logP, Molar Refractivity, Electronic Parameters | Data not available |
Note: This table illustrates the components of a QSAR study. No such model currently exists for the specified compound series.
Advanced Research Applications and Future Directions
Development as a Versatile Chemical Intermediate for Complex Molecule Synthesis
The synthetic utility of azetidines, including 3-(4-tert-butylphenoxy)azetidine, is largely driven by the considerable strain within the four-membered ring. rsc.org This strain makes the ring susceptible to strategic ring-opening and ring-expansion reactions, positioning it as an excellent candidate for building more complex molecular architectures. ub.bwrsc.org Chemists can leverage the azetidine (B1206935) moiety as a precursor to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and azepanes, which are prevalent in many biologically active compounds. researchgate.net
The structure of this compound offers multiple points for modification. The secondary amine of the azetidine ring can be functionalized, the C-O bond of the phenoxy ether can be cleaved, or the aromatic ring can undergo further substitution. However, the most versatile transformations involve the azetidine ring itself. Ring-opening reactions, for instance, can yield valuable γ-amino alcohol derivatives or other bifunctional molecules that are otherwise challenging to synthesize. rsc.org The development of methods for the efficient synthesis of densely functionalized azetidines remains a key goal, as this would unlock their full potential as versatile intermediates. researchgate.net
Exploration in Material Science Applications (e.g., polymers, coatings)
While heavily explored in medicinal chemistry, the application of azetidine derivatives is expanding into material science. The unique structural and electronic properties of the azetidine ring can be harnessed to create novel polymers and energetic materials. researchgate.net For a compound like this compound, the azetidine nitrogen can serve as a monomeric unit for polymerization. The bulky tert-butyl group can influence the physical properties of the resulting polymer, such as solubility, thermal stability, and morphology.
The potential applications in material science are summarized below:
| Potential Application | Role of this compound Moiety | Desired Properties |
| Specialty Polymers | The azetidine nitrogen can act as a reactive site for ring-opening polymerization or as a building block in polyamides or polyimines. | Enhanced thermal stability, specific solubility characteristics, and defined macromolecular architecture. |
| Coatings and Films | The compound can be incorporated into coating formulations to improve adhesion, cross-linking density, and surface properties. | Increased durability, chemical resistance, and tailored surface energy. |
| Energetic Materials | The strained azetidine ring can store a significant amount of energy, which is released upon decomposition. researchgate.net | High energy density, controlled decomposition, and stability for use as boosters or oxidizers. researchgate.net |
Strategies for Expanding the Chemical Space of Azetidine Derivatives
Expanding the chemical diversity of azetidine-containing molecules is crucial for their application in drug discovery and other fields. acs.orgnih.gov A key challenge has been the limited availability of general and scalable methods to produce a wide range of substituted azetidines. researchgate.net Several strategies are being pursued to address this and broaden the accessible chemical space.
Integration of High-Throughput Screening and Automated Synthesis in Research
To efficiently explore the newly expanded chemical space of azetidine derivatives, researchers are increasingly integrating high-throughput screening (HTS) and automated synthesis. HTS allows for the rapid evaluation of thousands of compounds against biological targets, which is essential for identifying promising lead molecules from large, diverse libraries. acs.orgnih.gov A notable example involved the screening of approximately 3,400 compounds to identify 5-azacytidine (B1684299) as a potent activator of the PTEN enzyme. nih.gov
Automated synthesis platforms, including solid-phase synthesis and flow chemistry, enable the rapid production of these extensive compound libraries. nih.govnih.gov For example, the solid-phase synthesis of a library containing nearly 2,000 spirocyclic azetidines has been reported, demonstrating the power of automation in generating molecular diversity. nih.gov The combination of automated synthesis to build libraries based on scaffolds like this compound and HTS to test them provides a powerful engine for modern probe and drug discovery.
Novel Methodologies for Derivatization and Scaffold Hybridization
Continuous innovation in synthetic methodology is essential for unlocking the full potential of the azetidine scaffold. rsc.org Recent efforts have focused on novel ways to derivatize the ring and hybridize it with other important chemical motifs.
Novel Derivatization Methods:
Direct C-H Functionalization: Methods that directly modify the C-H bonds of the azetidine ring offer an atom-economical way to add complexity. rsc.org
Metal-Based Functionalization: The use of metallated azetidines allows for direct and site-selective functionalization of the ring. researchgate.net
Ring-Opening Reactions: Catalytic, enantioselective ring-opening of azetidines provides access to chiral, highly functionalized acyclic amines. acs.org
Energy Transfer Catalysis: Novel photochemical methods, such as using energy transfer to activate allenes, can produce densely functionalized azetidines. acs.org
Scaffold Hybridization: Scaffold hybridization involves combining the azetidine core with other "privileged scaffolds"—structural motifs known to confer biological activity. mdpi.com This strategy aims to create new molecules with synergistic or novel pharmacological profiles. For instance, the azetidine ring could be used as a bioisosteric replacement for other cyclic amines, like piperidine (B6355638) or pyrrolidine (B122466), in known bioactive compounds to fine-tune their properties. nih.gov A molecule like this compound could be hybridized with other pharmacophores, such as kinase-inhibiting motifs or sulfonamides, to generate novel classes of therapeutic agents. mdpi.com
Addressing Challenges in Azetidine Chemistry for Enhanced Research Utility
Despite significant progress, several challenges in azetidine chemistry remain that, if addressed, would greatly enhance the scaffold's utility in research. rsc.orgmedwinpublishers.com The foremost challenge is the synthesis of the strained four-membered ring itself, which can be difficult, low-yielding, and often lacks broad functional group tolerance. ub.bwresearchgate.net
Key research challenges and the focus of ongoing work are outlined below:
| Challenge | Description | Future Research Direction |
| General Synthetic Access | Many existing methods for azetidine synthesis are not general and fail with substrates having diverse substitution patterns. researchgate.net | Development of robust, high-yielding, and broadly applicable synthetic protocols. acs.orgnih.gov |
| Stereocontrol | The creation of specific stereoisomers (enantiomers and diastereomers) of substituted azetidines remains difficult. nih.gov | Discovery of new chiral catalysts and auxiliaries for enantioselective and diastereoselective syntheses. rsc.org |
| Scalability | Many reported syntheses are not scalable, limiting their use for producing the large quantities of material needed for drug development. acs.org | Focus on developing scalable, one-pot procedures and leveraging flow chemistry. nih.govnih.gov |
| Selective Functionalization | Achieving selective functionalization at specific positions of the ring (e.g., C-2 vs. C-3) or on the nitrogen atom can be complex. researchgate.net | Designing new catalytic systems for regioselective C-H activation and N-functionalization. rsc.org |
Overcoming these hurdles will make complex azetidines like this compound and its derivatives more accessible to the broader scientific community, paving the way for new discoveries in medicine, materials, and beyond. rsc.org
常见问题
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(4-Tert-butylphenoxy)azetidine, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where azetidine reacts with 4-tert-butylphenol derivatives under basic conditions (e.g., potassium carbonate) to form the ether linkage . Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile). Structural confirmation involves 1H/13C NMR to verify the azetidine ring integrity and phenoxy substitution, HPLC-MS for purity assessment (>95%), and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. How does the tert-butylphenoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The bulky tert-butyl group enhances lipophilicity (logP ~3.5–4.0), impacting solubility and membrane permeability. Computational tools like DFT calculations (e.g., Gaussian09) can model steric effects and electronic contributions (e.g., Hammett σ values) of the substituent . Experimentally, HPLC retention time and shake-flask partitioning assays quantify logD values under physiological pH (e.g., 7.4) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating metabolic stability, and how does the tert-butylphenoxy group affect cytochrome P450 interactions?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic pathways. Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS . The tert-butyl group may reduce CYP-mediated oxidation due to steric hindrance, as observed in analogs with similar substituents . Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to CYP active sites .
Q. How can enantioselective synthesis of azetidine derivatives be achieved, and what catalysts optimize stereochemical control?
- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP or SPINOL-based systems) enable enantioselective desymmetrization of azetidine precursors. Reaction parameters (e.g., solvent: toluene; temperature: –20°C) and catalyst loading (5–10 mol%) are critical for achieving >90% ee. Circular dichroism (CD) and chiral HPLC validate enantiopurity, while transition-state DFT calculations (e.g., B3LYP/6-31G*) rationalize selectivity .
Q. What mechanistic insights explain the compound’s potential modulation of neuroinflammatory pathways?
- Methodological Answer : In LPS-stimulated BV2 microglia models, evaluate inhibition of TLR4/NF-κB/NLRP3 signaling via Western blot (e.g., p65 phosphorylation) and ELISA (IL-1β secretion). The azetidine core may disrupt protein-protein interactions (e.g., MyD88-TLR4 binding), while the phenoxy group scavenges ROS (measured via DCFH-DA fluorescence ). Compare with structurally related analogs to isolate pharmacophoric contributions .
Data Contradiction & Optimization
Q. How do conflicting reports on azetidine ring stability under acidic conditions impact formulation strategies?
- Methodological Answer : Azetidines are prone to ring-opening in strong acids (e.g., HCl), forming γ-chloroamines. Stability assays in simulated gastric fluid (pH 1.2) with HPLC monitoring quantify degradation. To mitigate this, prodrug strategies (e.g., Boc-protection) or nanoparticle encapsulation (e.g., PLGA-based carriers) improve oral bioavailability .
Q. What computational and experimental approaches resolve discrepancies in receptor-binding affinity predictions?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with radioligand binding assays (e.g., [3H]GBR 12909 displacement in rat DAT). Discrepancies between in silico (e.g., AutoDock) and in vitro Ki values may arise from solvent-accessible surface area (SASA) mismatches or membrane partitioning effects. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
